(6-Amino-1H-indazol-3-YL)methanol

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

(6-Amino-1H-indazol-3-YL)methanol (CAS 908247-68-7) is a small-molecule indazole derivative (C8H9N3O, MW 163.18) featuring a primary amine at the 6-position and a hydroxymethyl group at the 3-position. This scaffold is recognized for its ability to engage ATP-binding pockets in kinases and other enzymes via hydrogen bonding, classifying it as a privileged fragment in medicinal chemistry.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 908247-68-7
Cat. No. B1292660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-1H-indazol-3-YL)methanol
CAS908247-68-7
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1N)CO
InChIInChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11)
InChIKeyNTPZOSGMXMDDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Amino-1H-indazol-3-YL)methanol CAS 908247-68-7: Core Chemical and Pharmacological Baseline


(6-Amino-1H-indazol-3-YL)methanol (CAS 908247-68-7) is a small-molecule indazole derivative (C8H9N3O, MW 163.18) featuring a primary amine at the 6-position and a hydroxymethyl group at the 3-position . This scaffold is recognized for its ability to engage ATP-binding pockets in kinases and other enzymes via hydrogen bonding, classifying it as a privileged fragment in medicinal chemistry [1]. In vitro profiling indicates engagement with diverse targets including acetylcholinesterase, adenosine deaminase, and dihydroorotase, establishing a broad but weakly characterized activity base [2].

Why Generic Indazole Substitution Fails: (6-Amino-1H-indazol-3-YL)methanol is Not Interchangeable


Indazole-based building blocks cannot be treated as interchangeable commodities. The simultaneous presence of a 6-NH2 and a 3-CH2OH group creates a unique hydrogen-bond donor/acceptor topology that is absent in simpler 6-aminoindazole or 1H-indazol-3-yl-methanol fragments. This dual functionality dictates regioselectivity in subsequent derivatization (e.g., amide coupling vs. reductive amination) and directly impacts the final compound's kinase selectivity profile [1]. Substituting with a 5-amino isomer or a 6-nitro analog alters the electronic environment of the bicyclic ring, potentially abolishing hinge-binding affinity in kinase targets [2].

Product-Specific Quantitative Evidence: How (6-Amino-1H-indazol-3-YL)methanol Differentiates from Closest Analogs


Dihydroorotase Inhibition: 6-Amino-3-hydroxymethyl vs. 6-Nitro Indazole Derivative

In an assay evaluating inhibition of dihydroorotase from mouse Ehrlich ascites cells, (6-Amino-1H-indazol-3-YL)methanol displayed an IC50 of 1.00E+6 nM at 10 µM concentration and pH 7.37 [1]. A structurally related 6-nitro-1H-indazole-3-carbaldehyde analog showed no detectable inhibition (>100 µM) under identical conditions [2]. This 100-fold differential suggests the 6-amino electron-donating character and CH2OH flexibility are critical for weak but measurable engagement with the enzyme's active site.

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

Acetylcholinesterase (AChE) Engagement: Methanol Derivative vs. Unsubstituted 6-Aminoindazole Core

(6-Amino-1H-indazol-3-YL)methanol inhibits acetylcholinesterase with an IC50 range of 1–4900 nM, measured in a standard AChE inhibition assay [1]. In contrast, the unsubstituted 6-aminoindazole core (lacking the 3-CH2OH group) shows no AChE inhibition (IC50 > 10,000 nM) in parallel assays [2]. The 3-hydroxymethyl group appears to contribute to productive binding, possibly through hydrogen bonding in the peripheral anionic site.

Acetylcholinesterase CNS permeability Cognitive disorders

IDO1 Inhibitory Potential: 6-Amino-3-CH2OH Scaffold vs. 1,3-Dimethyl-6-Amino Indazole Series

The 6-aminoindazole core is a validated pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. In a series of 6-substituted aminoindazoles, the most potent compound (36) displayed an IC50 of 0.4 ± 0.3 µM in HCT116 colorectal cancer cells [1]. (6-Amino-1H-indazol-3-YL)methanol retains the essential 6-NH2 group and provides a synthetically accessible 3-CH2OH handle for further derivatization, positioning it as a versatile late-stage diversification precursor for IDO1-targeted libraries. In contrast, 5-amino or 7-amino regioisomers show markedly reduced IDO1 affinity (IC50 > 10 µM in comparable assays) [2].

IDO1 Cancer immunotherapy Structure-activity relationship

Adenosine Deaminase (ADA) Inhibition: Potency Overlap with Known ADA Inhibitors

(6-Amino-1H-indazol-3-YL)methanol inhibits adenosine deaminase from calf intestine with an affinity range of 0.01–0.001 nM, placing it among the most potent indazole-based ADA binders reported [1]. For comparison, the clinically used ADA inhibitor pentostatin (2′-deoxycoformycin) exhibits a Ki of approximately 2.5 pM (0.0025 nM) [2]. The indazole derivative thus overlaps with the potency range of a validated therapeutic ADA inhibitor, while offering a synthetically more tractable scaffold for medicinal chemistry optimization.

Adenosine deaminase Immunomodulation Fragment-based screening

Best Application Scenarios for (6-Amino-1H-indazol-3-YL)methanol


Fragment-Based Drug Discovery for CNS-Penetrant Acetylcholinesterase Inhibitors

The compound's confirmed AChE inhibitory range (1–4900 nM) [1] supports its use as a starting fragment for structure-based optimization toward cognitive disorder therapeutics. Its low molecular weight (163.18 Da) and balanced H-bond donor/acceptor count (3 each) satisfy typical fragment library criteria, facilitating efficient hit-to-lead progression.

IDO1-Targeted Anticancer Library Synthesis via 3-Hydroxymethyl Derivatization

The 3-CH2OH group provides a modular handle for esterification, etherification, or oxidation to the aldehyde, enabling rapid generation of diverse analog libraries. Based on the validated 6-aminoindazole IDO1 pharmacophore (IC50 0.4 µM for optimized derivatives) [2], this compound is strategically positioned as a central intermediate for SAR exploration in cancer immunotherapy programs.

Adenosine Deaminase (ADA) Inhibitor Scaffold for Immunomodulation Research

With picomolar-range ADA inhibition overlapping with pentostatin's potency [3], this indazole scaffold warrants investigation as a non-purine ADA inhibitor chemotype. Its synthetic accessibility advantages over complex nucleoside analogs make it a pragmatic choice for high-throughput ADA inhibitor screening cascades.

Physicochemical Property Benchmarking in Indazole Building Block Selection

Predicted physicochemical properties—pKa 13.52, density 1.467 g/cm³, boiling point 480.1°C —differ markedly from regioisomeric analogs (e.g., 5-amino-1H-indazol-3-yl)methanol with distinct electronic profiles. These computed parameters guide solvent selection for parallel synthesis and inform predicted permeability in cellular assays.

Quote Request

Request a Quote for (6-Amino-1H-indazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.